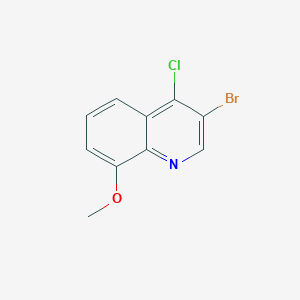
Tributyl(2,4-dichlorobenzyl)phosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(2,4-dichlorobenzyl)phosphonium (TDBP) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has a long hydrophobic tail and a positively charged head. This compound has been used in various applications, including as a phase transfer catalyst, antimicrobial agent, and surfactant.
Mécanisme D'action
The mechanism of action of Tributyl(2,4-dichlorobenzyl)phosphonium is not well understood. However, it is believed that Tributyl(2,4-dichlorobenzyl)phosphonium acts by disrupting the cell membrane of microorganisms, leading to cell death. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Effets Biochimiques Et Physiologiques
Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have low toxicity in mammalian cells, making it a promising candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tributyl(2,4-dichlorobenzyl)phosphonium in lab experiments is its ability to act as a phase transfer catalyst, allowing for the synthesis of organic compounds and the extraction of metal ions. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have low toxicity in mammalian cells, making it a promising candidate for use in various applications. However, one limitation of using Tributyl(2,4-dichlorobenzyl)phosphonium is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are many future directions for the use of Tributyl(2,4-dichlorobenzyl)phosphonium in scientific research. One area of interest is the use of Tributyl(2,4-dichlorobenzyl)phosphonium as a surfactant in the production of nanoparticles. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have potential as an antimicrobial agent in the food industry. Further research is needed to fully understand the mechanism of action of Tributyl(2,4-dichlorobenzyl)phosphonium and to explore its potential in various applications.
Méthodes De Synthèse
Tributyl(2,4-dichlorobenzyl)phosphonium can be synthesized by the reaction of tributylphosphine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction yields Tributyl(2,4-dichlorobenzyl)phosphonium as a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Tributyl(2,4-dichlorobenzyl)phosphonium has been widely used in scientific research due to its unique properties. It has been used as a phase transfer catalyst in various reactions, including the synthesis of organic compounds and the extraction of metal ions. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been used as an antimicrobial agent, surfactant, and as a stabilizer for emulsions.
Propriétés
Numéro CAS |
7695-87-6 |
|---|---|
Nom du produit |
Tributyl(2,4-dichlorobenzyl)phosphonium |
Formule moléculaire |
C19H32Cl2P+ |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
tributyl-[(2,4-dichlorophenyl)methyl]phosphanium |
InChI |
InChI=1S/C19H32Cl2P/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21/h10-11,15H,4-9,12-14,16H2,1-3H3/q+1 |
Clé InChI |
OAGIOQZKOZPWKF-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)


![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)


![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)





![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)